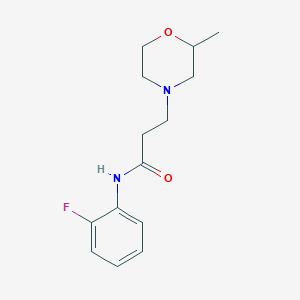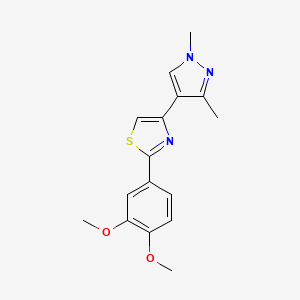
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-4-carboxamide, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). This compound has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.
Mechanism of Action
ODQ inhibits N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-4-carboxamide activity by binding to the heme group of the enzyme, which is required for its activation. This binding prevents the conversion of guanosine triphosphate (GTP) to cGMP, leading to a decrease in cGMP levels and subsequent physiological effects.
Biochemical and Physiological Effects
ODQ has been shown to have various biochemical and physiological effects, depending on the tissue and cell type being studied. In vascular smooth muscle cells, ODQ has been shown to inhibit relaxation induced by nitric oxide (NO), which activates N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-4-carboxamide to produce cGMP. In pulmonary arterial smooth muscle cells, ODQ has been shown to inhibit hypoxia-induced vasoconstriction. In macrophages, ODQ has been shown to inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ODQ in lab experiments is its selectivity for N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-4-carboxamide, which allows for specific inhibition of this enzyme without affecting other signaling pathways. However, one limitation of ODQ is its relatively short half-life, which requires frequent dosing in in vivo experiments.
Future Directions
There are many potential future directions for research involving ODQ. One area of interest is the development of more potent and selective N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-4-carboxamide inhibitors based on the structure of ODQ. Another area of interest is the investigation of the role of N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-4-carboxamide in other physiological and pathological processes, such as cancer and neurodegenerative diseases. Additionally, the use of ODQ in combination with other drugs or therapies may have synergistic effects and could be explored further.
Synthesis Methods
ODQ can be synthesized by reacting 4-nitrophenylhydrazine with 1,2,3,4-tetrahydro-2,3-dioxo-6-nitrobenzo[f]quinoxaline in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with 2,3-dihydro-1H-inden-1-one to yield ODQ.
Scientific Research Applications
ODQ has been extensively used in scientific research to investigate the role of N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-4-carboxamide in various physiological and pathological processes, such as cardiovascular diseases, pulmonary hypertension, and inflammation. It has been shown to inhibit N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-4-carboxamide activity in vitro and in vivo, leading to a decrease in cyclic guanosine monophosphate (cGMP) levels and subsequent physiological effects.
properties
IUPAC Name |
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14-3-1-2-11-12(14)4-5-13(11)16-15(18)10-6-8-19-9-7-10/h1-3,10,13,17H,4-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDDECSCNNYWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)C3CCOCC3)C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butyl-8-[(4,5-dichloro-6-oxopyridazin-1-yl)methyl]-7-ethylpurine-2,6-dione](/img/structure/B7562718.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562724.png)
![[1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7562738.png)

![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562754.png)
![N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7562766.png)

![[2-(2-chloro-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562776.png)
![4-{[(Methylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B7562778.png)
![2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide](/img/structure/B7562788.png)
![N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide](/img/structure/B7562808.png)
![N-[6-(cyclopropanecarbonylamino)pyridin-3-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B7562819.png)
![N-[6-(cyclopropanecarbonylamino)pyridin-3-yl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B7562831.png)
